Agatharesinol

Vue d'ensemble

Description

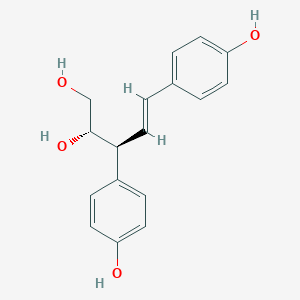

Agatharesinol is a norlignan, a type of secondary metabolite found in plantsThis compound is characterized by its core trans-3-p-hydroxyphenyl-1-phenylpropene structural unit . This compound plays a significant role in the defense mechanisms of plants, contributing to the resistance against microbial invasion and the coloration of heartwood .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The biosynthesis of agatharesinol in plants involves the breakdown of starch in ray parenchyma cells during cell death . The process can be induced under humidity-regulated conditions, where the sapwood sticks of Cryptomeria japonica are allowed to stand in desiccators with adjusted humidity levels . When the humidity is maintained at 88%, the biosynthesis of this compound is effectively induced .

Industrial Production Methods: The extraction process involves the use of organic solvents such as ethyl acetate to isolate the compound from the heartwood of Cryptomeria japonica .

Analyse Des Réactions Chimiques

Types of Reactions: Agatharesinol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound typically require catalysts or specific reaction conditions to facilitate the replacement of functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Applications De Recherche Scientifique

Agatharesinol has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of agatharesinol involves its role as a secondary metabolite in plants. It is synthesized in ray parenchyma cells during cell death, contributing to the formation of heartwood . The compound exerts its effects by interacting with various cellular pathways, including those involved in the breakdown of starch and the expansion of vacuoles . These interactions lead to the accumulation of this compound in the heartwood, enhancing the plant’s defense mechanisms .

Comparaison Avec Des Composés Similaires

Agatharesinol is unique among norlignans due to its specific structural features and biosynthetic pathway. Similar compounds include:

Hinokiresinol: Another norlignan found in the heartwood of Cryptomeria japonica, known for its antimicrobial properties.

Metasequirin C: A norlignan with similar structural characteristics, also found in the heartwood of various plant species.

Sugiresinol: A related compound with a similar biosynthetic pathway, contributing to the defense mechanisms of plants.

This compound stands out due to its specific role in the formation of heartwood and its unique biosynthetic process involving the breakdown of starch in ray parenchyma cells .

Activité Biologique

Agatharesinol, a member of the nor-lignan family, is a bioactive compound primarily derived from various plant species, including those in the Cupressaceae family. This article explores its biological activities, pharmacological potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes multiple hydroxyl groups and a phenolic backbone. Its chemical formula is , and it has been identified in various plant extracts, particularly in the heartwood of Sequoia sempervirens and Sequoiadendron giganteum .

Biological Activities

This compound exhibits a range of biological activities that have garnered attention for their potential therapeutic applications:

- Antioxidant Activity : this compound demonstrates significant antioxidant properties, which help mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases.

- Anticancer Effects : Studies have shown that this compound possesses anticancer properties. For instance, it has been reported to inhibit the proliferation of A549 non-small-cell lung cancer cells with an IC50 value of 27.1 µM .

- Anti-inflammatory Properties : The compound has been linked to anti-inflammatory effects, potentially benefiting conditions characterized by chronic inflammation.

- Neuroprotective Effects : Preliminary research indicates that this compound may offer neuroprotective benefits, suggesting its utility in neurodegenerative diseases.

Table 1: Summary of Biological Activities of this compound

Case Study: Anticancer Activity

A study conducted on the anticancer effects of this compound involved treating A549 lung cancer cells with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell growth, supporting its potential as a chemotherapeutic agent. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Genetic Variation in Production

Research has also explored the genetic factors influencing the biosynthesis of this compound in plants. A study on Cryptomeria japonica found significant clonal variation in nor-lignan production, indicating that genetic factors play a crucial role in the accumulation of this compound and related compounds .

Propriétés

IUPAC Name |

(E,2S,3S)-3,5-bis(4-hydroxyphenyl)pent-4-ene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c18-11-17(21)16(13-4-8-15(20)9-5-13)10-3-12-1-6-14(19)7-2-12/h1-10,16-21H,11H2/b10-3+/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUXXXYVVWRAIA-UDEVJOAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(C2=CC=C(C=C2)O)C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/[C@@H](C2=CC=C(C=C2)O)[C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7288-11-1 | |

| Record name | Agatharesinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7288-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.